molecular formula C17H18ClNO3 B6543723 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide CAS No. 1105212-25-6

4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide

Cat. No. B6543723
CAS RN: 1105212-25-6
M. Wt: 319.8 g/mol
InChI Key: WPUCGMWSXOAMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide (CEPBA) is an organic compound belonging to the class of benzamides. It is a white, crystalline solid and is soluble in water. CEPBA has a wide range of applications in scientific research, ranging from biochemical and physiological studies to laboratory experiments.

Mechanism of Action

4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has been found to interact with various biological molecules, including proteins, enzymes, and receptors. It is thought to interact with these molecules by forming hydrogen bonds with the amino acid residues of the proteins, enzymes, and receptors. Additionally, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has been found to interact with other molecules such as lipids and nucleic acids.
Biochemical and Physiological Effects
4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of various proteins, enzymes, and receptors, which can lead to changes in the activity of other molecules such as hormones and neurotransmitters. Additionally, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has been found to modulate the expression of various genes, which can lead to changes in the activity of various proteins, enzymes, and receptors.

Advantages and Limitations for Lab Experiments

4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is also relatively stable and non-toxic. Additionally, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has been found to interact with a wide range of biological molecules, making it useful for studying the effects of various compounds on cells and tissues. However, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has a relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has a wide range of potential future applications in scientific research. It could be used to study the effects of various compounds on cells and tissues, as well as the mechanism of action of various drugs, hormones, and other substances. Additionally, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide could be used to study the biochemical and physiological effects of various drugs, hormones, and other substances. Additionally, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide could be used to study the interactions between various biological molecules, such as proteins, enzymes, and receptors. Finally, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide could be used to study the effects of various compounds on gene expression.

Synthesis Methods

4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide can be synthesized through the reaction of 4-chloro-N-ethoxybenzamide and 2-(4-ethoxyphenoxy)ethanol. Both of these reactants are first dissolved in a suitable solvent such as ethanol, and then the reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically heated to a temperature of 70-80 degrees Celsius, and the product is then isolated and purified by recrystallization.

Scientific Research Applications

4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has been widely used in scientific research due to its ability to interact with various biological molecules. It has been used to study the biochemical and physiological effects of various drugs, hormones, and other substances. It has also been used to study the mechanism of action of various drugs, hormones, and other substances. Additionally, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has been used in laboratory experiments to study the effects of various compounds on cells and tissues.

properties

IUPAC Name

4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-2-21-15-7-9-16(10-8-15)22-12-11-19-17(20)13-3-5-14(18)6-4-13/h3-10H,2,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUCGMWSXOAMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.